2-Methoxyethyl trifluoromethanesulfonate
CAS No.: 112981-50-7
Cat. No.: VC7937210
Molecular Formula: C4H7F3O4S
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112981-50-7 |
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Molecular Formula | C4H7F3O4S |
Molecular Weight | 208.16 g/mol |
IUPAC Name | 2-methoxyethyl trifluoromethanesulfonate |
Standard InChI | InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3 |
Standard InChI Key | XCVDRKJGVQKLMR-UHFFFAOYSA-N |
SMILES | COCCOS(=O)(=O)C(F)(F)F |
Canonical SMILES | COCCOS(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-methoxyethyl trifluoromethanesulfonate comprises a triflate group (CF₃SO₃⁻) linked to a 2-methoxyethyl moiety (CH₂CH₂OCH₃). The triflate group’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent oxygen, making it a potent leaving group in substitution reactions . The 2-methoxyethyl chain introduces steric bulk and polarity, influencing solubility and reactivity compared to simpler triflates like methyl trifluoromethanesulfonate .
Key molecular parameters inferred from analogs include:
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Molecular formula: C₄H₇F₃O₅S
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Molecular weight: 224.16 g/mol (calculated from atomic masses).
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Hybridization: The triflate sulfur adopts a tetrahedral geometry, while the ether oxygen in the 2-methoxyethyl group contributes to conformational flexibility.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-methoxyethyl trifluoromethanesulfonate likely follows established triflate esterification methods. A two-step procedure is proposed:
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Preparation of 2-Methoxyethanol: Commercially available or synthesized via Williamson ether synthesis.
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Esterification with Triflic Anhydride:
This method mirrors the synthesis of methyl trifluoromethanesulfonate, where triflic anhydride reacts with methanol in the presence of a base . The reaction typically proceeds under anhydrous conditions at 0–25°C to minimize side reactions.
Purification and Characterization
Crude product purification involves fractional distillation or column chromatography. Analytical confirmation employs:
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¹H NMR: Signals for the 2-methoxyethyl group (δ 3.3–3.5 ppm for OCH₃, δ 4.4–4.6 ppm for CH₂OSO₂CF₃) .
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IR Spectroscopy: Strong absorptions at 1,250–1,450 cm⁻¹ (S=O stretching) and 1,030–1,150 cm⁻¹ (C-O-C ether vibrations) .
Physicochemical Properties
Data extrapolated from analogous triflates suggest the following properties:
The higher boiling point compared to methyl triflate reflects increased molecular weight and hydrogen-bonding capacity from the ether oxygen.
Chemical Reactivity and Applications
Nucleophilic Substitution
2-Methoxyethyl trifluoromethanesulfonate serves as an electrophilic alkylating agent due to the triflate group’s superior leaving ability () . Reactions with nucleophiles (e.g., amines, thiols) proceed via Sₙ2 mechanisms:
This reactivity is exploited in:
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Pharmaceutical Synthesis: Introducing 2-methoxyethyl groups into drug candidates to enhance solubility and bioavailability.
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Polymer Chemistry: Initiating cationic polymerization of epoxides or vinyl ethers .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, utilize triflate esters as electrophilic partners . For example:
While the provided sources focus on aryl triflates , 2-methoxyethyl triflate could similarly participate in alkyl-alkyl couplings, expanding access to branched ethers.
Ionic Liquid Formulations
Hexaalkylguanidinium triflates exhibit low melting points and high thermal stability, making them viable ionic liquids . By analogy, 2-methoxyethyl triflate derivatives (e.g., paired with bulky cations) may serve as task-specific solvents for electrochemical applications or catalysis.
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